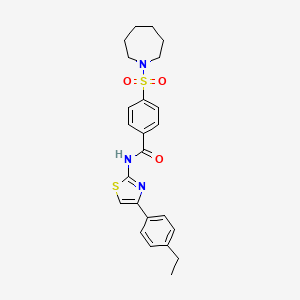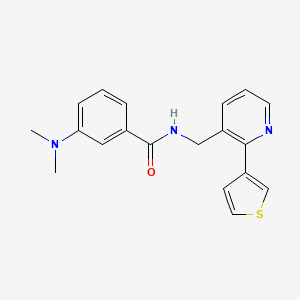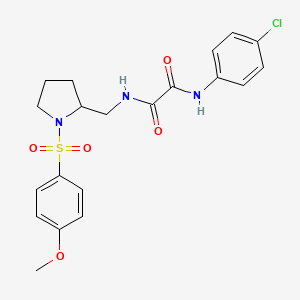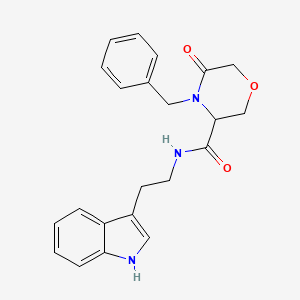![molecular formula C15H12N2O4 B2428833 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one CAS No. 908230-61-5](/img/structure/B2428833.png)
8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of coumarin heterocycles, such as 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Chemical Reactions Analysis
The synthesis of coumarin systems, including 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one, has been extensively researched . The methods reported are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Wissenschaftliche Forschungsanwendungen
Fluorescence Properties and Sensor Development
- Uchiyama et al. (2006) studied the unusual fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one. They found that it exhibits strong fluorescence in protic solvents, which makes it a good candidate for developing fluorogenic sensors (Uchiyama et al., 2006).
Molecular Docking and Structural Analysis
- Sert et al. (2018) characterized a related compound using various spectroscopic techniques. They also conducted molecular docking studies to investigate macromolecule-ligand interactions, which can provide insights into potential biomedical applications (Sert et al., 2018).
Synthesis and Characterization for Pharmaceutical Applications
- Alonzi et al. (2014) focused on synthesizing novel polystyrene-supported catalysts, demonstrating their use in the synthesis of Warfarin and its analogs, which are structurally related to 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one (Alonzi et al., 2014).
Antimicrobial Activity and Molecular Modeling
- Mandala et al. (2013) synthesized and tested a series of compounds similar to 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one for their antimicrobial activity. They also used molecular modeling to better understand the structure-activity relationships of these compounds (Mandala et al., 2013).
Photochemical and Photovoltaic Applications
- Gad et al. (2020) explored the electronic and photovoltaic properties of chromen-2-one-based organic dyes, highlighting their potential use in dye-sensitized solar cells (Gad et al., 2020).
Cytotoxicity Studies
- Liu et al. (2008) isolated a new compound structurally similar to 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one and evaluated its cytotoxicity against human gastric cancer cells (Liu et al., 2008).
Other Diverse Applications
- Further studies have delved into various other applications, including synthesis methodologies, structural modifications for enhanced properties, and exploring their interactions with metal complexes (Feuerstein et al., 2019).
Zukünftige Richtungen
The synthesis of coumarin heterocycles, such as 8-Methoxy-3-[(3-methylpyrazolyl)carbonyl]chromen-2-one, continues to be a topic of interest for many organic and pharmaceutical chemists . Future research will likely continue to explore the synthesis methods of coumarin systems, their biological properties, and potential applications .
Eigenschaften
IUPAC Name |
8-methoxy-3-(3-methylpyrazole-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-9-6-7-17(16-9)14(18)11-8-10-4-3-5-12(20-2)13(10)21-15(11)19/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVHWCISYVICAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)

![(1R,5R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2428758.png)
![6-[5-(4-Methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2428760.png)


![{1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride](/img/structure/B2428767.png)




![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)